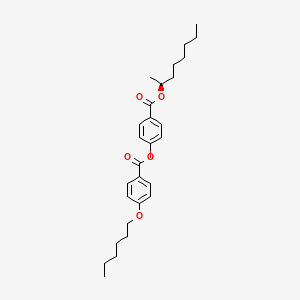![molecular formula C16H18O2 B1322971 [2-(2-Isopropylphenoxy)phenyl]methanol CAS No. 1039900-53-2](/img/structure/B1322971.png)
[2-(2-Isopropylphenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-Isopropylphenoxy)phenyl]methanol” is an organic compound with the molecular formula C16H18O2 . It is a type of alcohol, which is a class of compounds that contain one or more hydroxyl (-OH) groups attached to a carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of “[2-(2-Isopropylphenoxy)phenyl]methanol” consists of a phenol group attached to a methanol group via an ether linkage . The isopropyl group is attached to the phenol ring .Aplicaciones Científicas De Investigación
1. Selective Hydrogenation of Styrene Oxide
[2-(2-Isopropylphenoxy)phenyl]methanol has been studied in the context of selective hydrogenation of styrene oxide to produce 2-phenyl ethanol, an important chemical in the manufacturing of perfumes, deodorants, soaps, and detergents. This process, using polyurea encapsulated catalysts in methanol and supercritical carbon dioxide, offers a clean and green approach, avoiding polluting and dangerous traditional routes (Yadav & Lawate, 2011).
2. Palladium Catalyzed Oxidation
The compound also features in studies involving the Palladium(II)-catalyzed oxidation of o-allylphenol with H2O2 in water/methanol mixtures. This process leads to a mixture of 2-(1,2-dihydroxypropyl)phenol and 2-(2-hydroxy-1-methoxypropyl)phenol, providing insights into potential pathways for organic synthesis (Thiery et al., 2007).
3. Enantioselective Epoxidation
[2-(2-Isopropylphenoxy)phenyl]methanol is involved in the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, a catalyst for enantioselective epoxidation of α,β-enones. This process is significant for producing epoxides with high yields and enantioselectivities at room temperature, useful in pharmaceutical and chemical industries (Lu et al., 2008).
4. Aza-Piancatelli Rearrangement
In another application, furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology is noted for its high selectivity, good yields, and efficiency (Reddy et al., 2012).
5. Antioxidant Activity Studies
Additionally, [2-(2-Isopropylphenoxy)phenyl]methanol is relevant in studies analyzing the kinetics and mechanisms of antioxidant activity, particularly in understanding the reaction mechanisms of antioxidants like BHT and eugenol using the DPPH free radical method (Bondet et al., 1997).
6. Solvolysis and Isomerization Studies
The compound also plays a role in research on solvolysis and isomerization, such as in studies with niobic acid as a catalyst. This research provides insights into hydrolysis performances and selectivities in different solvent environments, including methanol (Hanaoka et al., 1990).
7. Methanol's Impact on Lipid Dynamics
Finally, research on methanol's impact on lipid dynamics in biological and synthetic membranes is also relevant. This includes studies showing that methanol can significantly influence lipid transfer and flip-flop kinetics, highlighting the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).
Propiedades
IUPAC Name |
[2-(2-propan-2-ylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-10,12,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMFMDVFWHTDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)



![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)



![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)



